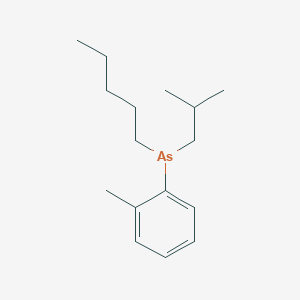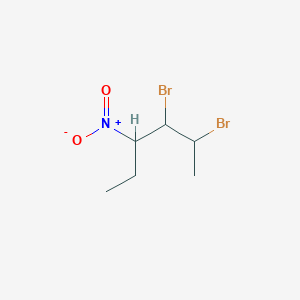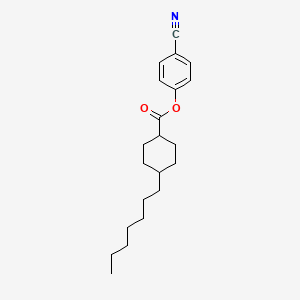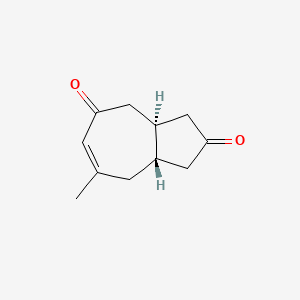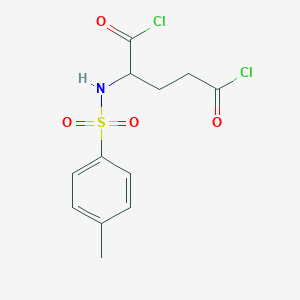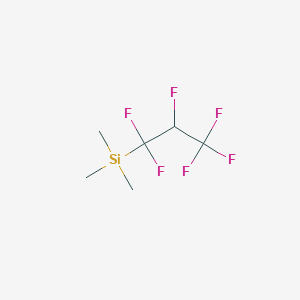![molecular formula C19H22N2O2 B14526186 N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide CAS No. 62684-86-0](/img/structure/B14526186.png)
N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide is a synthetic organic compound that features a naphthalene ring, a cyanoethyl group, and a propylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide typically involves the following steps:
Formation of the naphthalen-2-yl ether: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Introduction of the cyanoethyl group: This step involves the reaction of the naphthalen-2-yl ether with a cyanoethylating agent, such as acrylonitrile, under suitable conditions.
Formation of the propylpropanamide moiety: This can be done by reacting the intermediate with a propylamine derivative under amide-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It might be used in the production of advanced materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanoethyl)-2-[(phenyl)oxy]-N-propylpropanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide is unique due to the combination of its functional groups and the presence of the naphthalene ring, which can impart specific chemical and biological properties.
Properties
CAS No. |
62684-86-0 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-naphthalen-2-yloxy-N-propylpropanamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-12-21(13-6-11-20)19(22)15(2)23-18-10-9-16-7-4-5-8-17(16)14-18/h4-5,7-10,14-15H,3,6,12-13H2,1-2H3 |
InChI Key |
XVESDARMIRSMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC#N)C(=O)C(C)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


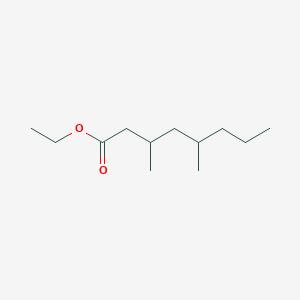
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)
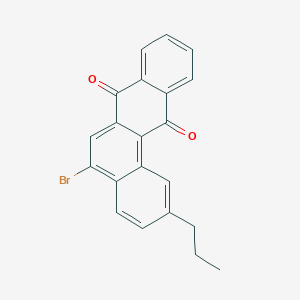
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
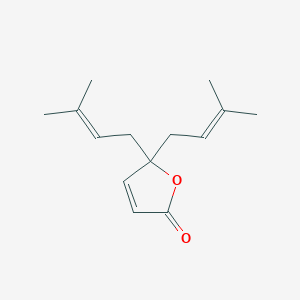
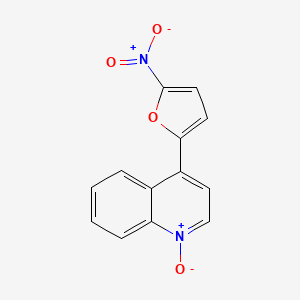
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
